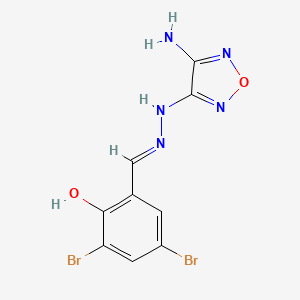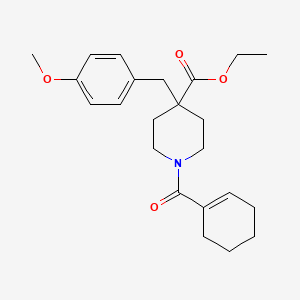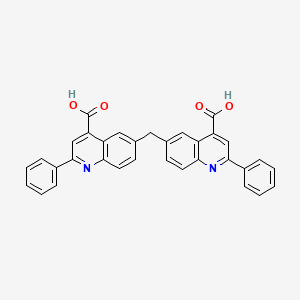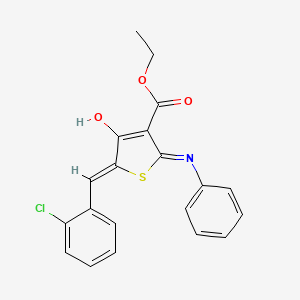
3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone, also known as DBHB-DOH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multistep process and has been found to exhibit various biochemical and physiological effects. In
作用机制
The exact mechanism of action of 3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone is not yet fully understood. However, studies have suggested that this compound may exert its antibacterial, antifungal, and anticancer effects through the inhibition of various enzymes and proteins involved in cell growth and division.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including its potential to induce apoptosis, inhibit cell proliferation, and reduce inflammation. Studies have shown that this compound can induce apoptosis in cancer cells by activating various apoptotic pathways. In addition, this compound has been found to inhibit cell proliferation by blocking the cell cycle at various stages. Furthermore, this compound has been found to reduce inflammation by inhibiting the production of various inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of 3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone is its potential to exhibit significant antibacterial, antifungal, and anticancer activity. Furthermore, this compound has been found to exhibit relatively low toxicity levels, making it a potentially safe compound for use in scientific research. However, one of the main limitations of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
未来方向
There are several potential future directions for the study of 3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone. One potential direction is the exploration of its potential use as a therapeutic agent for various bacterial, fungal, and cancerous diseases. Furthermore, future studies could focus on elucidating the exact mechanism of action of this compound and identifying potential molecular targets for its activity. Finally, future studies could also focus on developing more efficient and cost-effective synthesis methods for this compound.
合成方法
3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone is synthesized through a multistep process that involves the reaction of 3,5-dibromo-2-hydroxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 4-amino-1,2,5-oxadiazole-3-carboxylic acid. The final product is obtained after purification through recrystallization.
科学研究应用
3,5-dibromo-2-hydroxybenzaldehyde (4-amino-1,2,5-oxadiazol-3-yl)hydrazone has been found to exhibit various scientific research applications, including its potential use as an antibacterial agent, antifungal agent, and anticancer agent. Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, this compound has been found to exhibit antifungal activity against various strains of fungi, including Candida albicans. Furthermore, this compound has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer cells.
属性
IUPAC Name |
2-[(E)-[(4-amino-1,2,5-oxadiazol-3-yl)hydrazinylidene]methyl]-4,6-dibromophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N5O2/c10-5-1-4(7(17)6(11)2-5)3-13-14-9-8(12)15-18-16-9/h1-3,17H,(H2,12,15)(H,14,16)/b13-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXVCPWGRGTJRR-QLKAYGNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NNC2=NON=C2N)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/NC2=NON=C2N)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6095179.png)
![5-fluoro-2-[1-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6095184.png)

![4-{[7-(3-methylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B6095195.png)


![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6095246.png)

![1-(1-azepanyl)-3-[3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6095255.png)
![[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]methanol](/img/structure/B6095261.png)
![carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene] diacetate](/img/structure/B6095270.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6095275.png)

![7-(2,2-dimethylpropyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6095302.png)
